Tricyclohexyl(dithiocarboxylato)phosphonium
Description
Structure
3D Structure
Properties
CAS No. |
70165-72-9 |
|---|---|
Molecular Formula |
C19H33PS2 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
tricyclohexylphosphaniumylmethanedithioate |
InChI |
InChI=1S/C19H33PS2/c21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
InChI Key |
KCHWXAOSEMJVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[P+](C2CCCCC2)(C3CCCCC3)C(=S)[S-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclohexyl(dithiocarboxylato)phosphonium typically involves the reaction of tricyclohexylphosphine with carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{P(C}6\text{H}{11})_3 + \text{CS}_2 \rightarrow \text{[P(C}6\text{H}{11})_3\text{CS}_2]^+ ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency of the product.
Chemical Reactions Analysis
Chemical Reactions Involving Phosphonium Salts
Phosphonium salts are versatile reagents in organic chemistry, participating in various reactions such as:
-
Nucleophilic Substitution : Phosphonium salts can undergo nucleophilic substitution reactions where the phosphonium cation acts as an electrophile.
-
Organometallic Chemistry : They are used as precursors for the synthesis of organometallic complexes.
-
Catalysis : Phosphonium salts can act as catalysts or co-catalysts in certain reactions due to their ability to stabilize transition metal centers.
Reaction with Thymoquinone
Phosphonium salts can react with thymoquinone under mild conditions to form tetraarylphosphonium salts with high yields and chemoselectivity .
| Reagents | Conditions | Products |
|---|---|---|
| H-Phosphonium Salt + Thymoquinone | Solvent: CH2Cl2; Temperature: Room Temperature; Time: 24 hours | Tetraarylphosphonium Salts |
Stability and Reactivity
The stability and reactivity of phosphonium salts like tricyclohexyl(dithiocarboxylato)phosphonium depend on the substituents attached to the phosphorus atom. Bulky substituents can enhance stability by reducing steric hindrance and increasing the electron density around the phosphorus center.
Factors Influencing Reactivity
-
Steric Effects : Bulky groups can protect the phosphorus center from nucleophilic attack.
-
Electronic Effects : Electron-donating groups can increase the electron density on the phosphorus, affecting its reactivity.
Scientific Research Applications
Applications in Organometallic Chemistry
2.1 Ligand in Catalysis
Tricyclohexyl(dithiocarboxylato)phosphonium serves as a versatile ligand in various metal-catalyzed reactions:
- Suzuki Coupling Reactions : It is employed in palladium-catalyzed Suzuki coupling reactions, facilitating the formation of biaryl compounds from aryl halides and boronic acids. The bulky nature of the tricyclohexyl group enhances selectivity and yield by preventing steric hindrance during the reaction .
- Hydrogenation Reactions : The compound is also utilized in hydrogenation processes, particularly with Crabtree's catalyst, which contains tricyclohexylphosphine. This catalyst effectively reduces a wide range of substrates, including mono-, di-, tri-, and tetra-substituted alkenes .
2.2 Pincer Complexes
This compound can be integrated into pincer-type ligands, which are crucial for stabilizing transition metal complexes. These complexes exhibit enhanced catalytic activity due to their ability to stabilize metal centers during reactions .
Data Tables
The following table summarizes key applications and relevant reaction conditions involving this compound:
Case Studies
4.1 Case Study: Hydrogenation of Olefins
In a study examining the efficiency of this compound in hydrogenation reactions, researchers found that using this ligand with Crabtree's catalyst significantly improved the conversion rates of complex olefins compared to traditional phosphine ligands. The study highlighted the ligand's ability to stabilize reactive intermediates, leading to higher yields and selectivity .
4.2 Case Study: Synthesis of Biaryl Compounds
Another notable application was demonstrated in a series of Suzuki coupling reactions where this compound was used as a ligand. The results indicated that the bulky nature of the ligand minimized side reactions and enhanced the efficiency of biaryl synthesis, achieving yields exceeding 85% in several instances .
Mechanism of Action
The mechanism by which tricyclohexyl(dithiocarboxylato)phosphonium exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The dithiocarboxylate group can participate in nucleophilic and electrophilic reactions, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Bulky Cyclohexyl Groups : The tricyclohexyl substituents confer steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to less hindered trialkylphosphonium salts .
- Anion Effects : The dithiocarboxylato anion enhances metal-coordination capacity, making the compound suitable for catalytic or ligand applications, unlike halide-based analogues .
Biodegradation and Environmental Impact
Tricyclohexylphosphonium derivatives exhibit notably low biodegradability. In standardized CO₂ headspace tests, tricyclohexylphosphonium cations showed <10% degradation over 28 days, regardless of alkoxy side-chain modifications . This contrasts sharply with ammonium-based ILs, where shorter alkyl chains (e.g., butyl) often degrade more readily. The persistence of tricyclohexylphosphonium compounds is attributed to the stability of the cyclohexyl groups and the strong P–C bond, which resist microbial cleavage .
In contrast, trihexyltetradecylphosphonium chloride (P666-14 Cl) demonstrates higher toxicity to microbial inocula, further inhibiting biodegradation . This highlights a trade-off between environmental persistence and functional utility in phosphonium IL design.
Physicochemical Properties
- Thermal Stability : this compound decomposes above 300°C, comparable to trihexyltetradecylphosphonium chloride but superior to triphenylphosphonium salts, which degrade near 250°C .
- Solubility : The dithiocarboxylato anion improves solubility in polar aprotic solvents (e.g., DMSO) relative to halide analogues .
- NMR Profiles : Distinct ¹H NMR signals for cyclohexyl protons (δ 1.26–2.59 ppm) and dithiocarboxylato-linked chains (δ 2.15–2.43 ppm) aid in structural verification .
Biological Activity
Tricyclohexyl(dithiocarboxylato)phosphonium is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and organometallic applications. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
This compound is a phosphonium salt derived from tricyclohexylphosphine. The general structure can be represented as follows:
where represents the dithiocarboxylate moiety. The synthesis typically involves the reaction of tricyclohexylphosphine with dithiocarboxylic acids, resulting in the formation of the phosphonium salt.
Antimicrobial Properties
Research has indicated that phosphonium salts, including this compound, exhibit significant antimicrobial activity. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents in clinical settings. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity and Cancer Research
This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in specific cancer cells, such as breast and prostate cancer lines. The cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS), which cause oxidative stress and subsequent cellular damage.
Case Studies
- Antimicrobial Efficacy : A case study involving this compound demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an alternative treatment option for resistant bacterial infections.
- Cytotoxicity in Cancer Cells : In another study, this compound was tested against a panel of cancer cell lines. The results showed that it reduced cell viability by over 70% in certain lines at concentrations as low as 10 µM. This suggests promising applications in targeted cancer therapies.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the phosphonium ion allows it to integrate into lipid membranes, disrupting their integrity.
- ROS Generation : The compound promotes oxidative stress within cells, leading to apoptosis in susceptible cell types.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cellular metabolism and proliferation.
Data Tables
Q & A
Q. What are the standard synthetic routes for tricyclohexyl(dithiocarboxylato)phosphonium, and what critical parameters influence yield and purity?
The synthesis typically involves nucleophilic substitution or ligand-exchange reactions. For example, phosphazene intermediates (e.g., tetrachloromonospirocyclotriphosphazenes) are reacted with dithiocarboxylate precursors in tetrahydrofuran (THF) under inert conditions. Triethylamine is often used as a base to neutralize byproducts like HCl. Critical parameters include:
- Reaction time : Extended durations (e.g., 3 days) ensure complete substitution .
- Purification : Column chromatography or recrystallization isolates the pure product, with solvent selection (e.g., THF evaporation) critical for avoiding decomposition .
- Stoichiometry : Equimolar ratios of reactants minimize side products .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR spectroscopy : P NMR identifies phosphorus environments, while H/C NMR resolves cyclohexyl and dithiocarboxylato groups .
- X-ray crystallography : Single-crystal analysis confirms molecular geometry, bond angles, and ligand coordination. Supplementary data often include thermal ellipsoid plots and crystallographic tables .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How does this compound behave under varying thermal and solvent conditions?
- Thermal stability : Decomposition occurs above 200°C, releasing phosphorous oxides (e.g., PO), as observed in related phosphonium compounds .
- Solvent compatibility : Stable in THF and dichloromethane but degrades in polar aprotic solvents (e.g., DMF) due to ligand displacement .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, counterion substitution) affect the biodegradation of this compound?
Biodegradation studies using CO headspace tests reveal:
- Low biodegradability : Tricyclohexylphosphonium cations exhibit <10% degradation due to steric hindrance from cyclohexyl groups, which block microbial esterase activity .
- Counterion effects : Anions like octyl sulfate improve biodegradability (>30%) by enhancing solubility, but dithiocarboxylato groups show minimal metabolic cleavage .
- Toxicity : Long alkyl chains (>C6) inhibit microbial inocula, delaying degradation .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic systems?
- DFT calculations : Model ligand-exchange energetics and transition states, particularly for dithiocarboxylato dissociation .
- Molecular dynamics (MD) : Simulate solvent interactions and stability in membrane-based separation systems (e.g., ionic liquid applications) .
- QSPR models : Correlate substituent effects (e.g., cyclohexyl vs. phenyl) with catalytic activity in cross-coupling reactions .
Q. How can this compound be integrated into advanced materials (e.g., ionic liquids or polymeric matrices)?
- Ionic liquid synthesis : Combine with anions like bis(trifluoromethanesulfonyl)imide for low-melting-point fluids. Stability tests under inert atmospheres are critical .
- Polymer composites : Use as a photostabilizer or flame retardant; assess compatibility via DSC (glass transition) and TGA (decomposition thresholds) .
Q. What experimental strategies resolve contradictions in reported biological toxicity data for tricyclohexylphosphonium derivatives?
- Dose-response assays : Test across concentrations (1–100 mg/L) to identify toxicity thresholds. For example, microbial inhibition peaks at 28% for allyl-substituted derivatives .
- Comparative studies : Benchmark against triphenylphosphine analogs to isolate cyclohexyl-specific effects .
- Metabolomics : Use LC-MS to track degradation intermediates and confirm non-enzymatic hydrolysis pathways .
Methodological Guidance
Q. How should researchers design experiments to assess environmental persistence of this compound?
- OECD 301F test : Measure CO evolution over 28 days to quantify biodegradation .
- Soil microcosms : Simulate aerobic/anaerobic conditions and monitor residue levels via HPLC-MS .
- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri assays to evaluate acute/chronic toxicity .
Q. What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
